molecular formula C8H13N6O4P B043567 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine CAS No. 113852-41-8

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine

Cat. No.: B043567
CAS No.: 113852-41-8
M. Wt: 288.20 g/mol
InChI Key: XHXFQGAZAVKMFF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

GS 0573 undergoes various chemical reactions typical of purine derivatives. These reactions include:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.

    Reduction: Reduction reactions can also occur, but specific details are not provided.

    Substitution: GS 0573 can undergo substitution reactions, particularly at the amino groups and the phosphonylmethoxyethyl group.

Common reagents and conditions for these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

GS 0573 has been primarily studied for its antiviral properties, particularly against Feline herpesvirus 1 (FHV-1) . Its applications in scientific research include:

    Chemistry: As a purine derivative, GS 0573 can be used in studies related to nucleic acid chemistry and the synthesis of related compounds.

    Biology: The compound’s antiviral properties make it a candidate for studying viral replication and inhibition mechanisms.

    Medicine: Although not approved for human use, GS 0573’s antiviral activity suggests potential therapeutic applications in veterinary medicine.

    Industry: The compound’s stability and purity make it suitable for various industrial research applications, particularly in the development of antiviral agents.

Mechanism of Action

The exact mechanism of action of GS 0573 is not fully elucidated. as a purine derivative, it is likely to interfere with viral replication by targeting viral DNA or RNA synthesis. The molecular targets and pathways involved are not explicitly detailed in the available literature .

Comparison with Similar Compounds

GS 0573 is unique among purine derivatives due to its specific antiviral activity against Feline herpesvirus 1 (FHV-1). Similar compounds include:

These compounds share structural similarities with GS 0573 but differ in their specific antiviral activities and therapeutic applications.

Properties

CAS No.

113852-41-8

Molecular Formula

C8H13N6O4P

Molecular Weight

288.20 g/mol

IUPAC Name

2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13)

InChI Key

XHXFQGAZAVKMFF-UHFFFAOYSA-N

SMILES

C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N

113852-41-8

Synonyms

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine
PMEDAP

Origin of Product

United States

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